molecular formula C16H20N4O4 B2709223 1-(2-Oxo-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)pyrrolidine-2,5-dione CAS No. 2379977-16-7

1-(2-Oxo-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)pyrrolidine-2,5-dione

Cat. No.: B2709223
CAS No.: 2379977-16-7
M. Wt: 332.36
InChI Key: DXYGBEAIPFIZLH-UHFFFAOYSA-N
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Description

1-(2-Oxo-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine-2,5-dione core, which is a common motif in many bioactive molecules, and a pyrimidin-2-yloxymethyl group, which adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxo-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrrolidine-2,5-dione core: This can be achieved through the cyclization of appropriate amino acids or their derivatives under acidic or basic conditions.

    Introduction of the piperidin-1-yl group: This step often involves the nucleophilic substitution of a suitable leaving group with piperidine.

    Attachment of the pyrimidin-2-yloxymethyl group: This can be done through a nucleophilic substitution reaction where the pyrimidine derivative is introduced.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would be essential to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-Oxo-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2-Oxo-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Oxo-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine-2,5-dione core can mimic natural substrates, allowing the compound to inhibit or activate biological pathways. The pyrimidin-2-yloxymethyl group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Oxo-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)pyrrolidine-2,5-dione: shares similarities with other pyrrolidine-2,5-dione derivatives and pyrimidine-containing compounds.

    Pyrrolidine-2,5-dione derivatives: Known for their bioactivity and use in pharmaceuticals.

    Pyrimidine-containing compounds: Widely studied for their roles in DNA and RNA synthesis and as therapeutic agents.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[2-oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4/c21-13-4-5-14(22)20(13)10-15(23)19-8-1-3-12(9-19)11-24-16-17-6-2-7-18-16/h2,6-7,12H,1,3-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYGBEAIPFIZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C(=O)CCC2=O)COC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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